2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole
Description
2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperazine moiety substituted with a 3-(trifluoromethyl)benzyl group. The benzothiazole scaffold is widely recognized for its pharmacological relevance, including antitumor, antimicrobial, and kinase-inhibitory activities . The piperazine ring enhances solubility and bioavailability, while the trifluoromethyl group contributes to metabolic stability and binding affinity through hydrophobic and electronic effects .
Properties
IUPAC Name |
2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3S/c20-19(21,22)15-5-3-4-14(12-15)13-24-8-10-25(11-9-24)18-23-16-6-1-2-7-17(16)26-18/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSMZXLYVVXJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution, where the benzothiazole core reacts with a piperazine derivative.
Trifluoromethylphenyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, leading to the formation of amines or dihydrobenzothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and piperazine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a base or acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydrobenzothiazoles.
Substitution: Various substituted benzothiazoles and piperazines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including those with piperazine moieties. The compound has been evaluated for its efficacy against various cancer cell lines.
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by flow cytometry assays that show increased apoptotic rates in treated cell lines such as MCF-7 (human breast cancer) and others .
- Case Study : In a study involving tumor-bearing mice, administration of the compound significantly suppressed tumor growth, indicating its potential as a therapeutic agent in oncology .
Structure-Activity Relationship (SAR) Studies
SAR studies have shown that the trifluoromethyl group enhances the biological activity of benzothiazole derivatives. The placement of this group at ortho and para positions on aromatic rings has been found to be favorable for enzyme interactions .
Synthesis and Derivatives
The synthesis of 2-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole typically involves multi-step reactions that incorporate piperazine and benzothiazole frameworks. Various derivatives have been synthesized to optimize their pharmacological properties.
| Compound | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| 1 | Mannich Reaction | 85 | Anticancer |
| 2 | Cyclization | 75 | Antimicrobial |
| 3 | Alkylation | 90 | Antidepressant |
Therapeutic Potential
The therapeutic potential of this compound extends beyond oncology. Preliminary investigations suggest possible applications in treating neurological disorders due to its ability to cross the blood-brain barrier effectively.
Neuropharmacological Effects
Research indicates that derivatives of this compound may exhibit anxiolytic and antidepressant effects, making them candidates for further exploration in neuropharmacology .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with neurotransmitter receptors, while the benzothiazole core can bind to various proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycles and Substituents:
- Benzothiazole Derivatives : The target compound shares the benzothiazole core with 2-[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole (CAS: 866051-43-6) but differs in the linker; the latter uses a sulfanyl group instead of a piperazine .
- Kinase Inhibitors : The kinase inhibitor in features a thiazolo[5,4-b]pyridine core with a piperazine-methyl group and trifluoromethylphenyl, highlighting the importance of trifluoromethyl in kinase binding .
Key Structural Differences:
Physicochemical Properties
- Molecular Weight: The target compound (C19H17F3N3S) has a molar mass of ~376.4 g/mol, comparable to 2-(3-{[4-(tert-butyl)phenoxy]methyl}phenyl)-1,3-benzothiazole (373.51 g/mol, ) but smaller than urea derivatives (e.g., 1f, m/z 667.9) .
- Solubility : The piperazine ring may enhance aqueous solubility relative to lipophilic analogs like the tert-butyl derivative in .
- logP : The trifluoromethyl group increases hydrophobicity, but the piperazine counterbalances this, likely resulting in a logP between 2.5–3.5 (similar to 10d–10f , ) .
Pharmacological Potential
- Kinase Inhibition : The benzothiazole core and trifluoromethyl group suggest kinase inhibitory activity, as seen in ’s IRAK4 inhibitor .
- Antimicrobial/Antitumor Activity : Benzothiazoles in and exhibit antitumor properties, while the target’s piperazine moiety may enhance CNS penetration .
- Metabolic Stability: The trifluoromethyl group in the target compound and 1f–1g () likely improves resistance to oxidative metabolism compared to non-fluorinated analogs .
Biological Activity
The compound 2-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzothiazole ring fused with a piperazine moiety and a trifluoromethyl phenyl group, which contributes to its unique pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. The compound has shown promising results against various strains of bacteria. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Enterococcus faecalis | 16 |
| Escherichia coli | 32 |
These results suggest that the compound could serve as a potential lead in the development of new antibiotics .
Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer activities. In vitro studies have indicated that this compound can inhibit the proliferation of several cancer cell lines. For example, it was found to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5 |
| A549 | 10 |
Mechanistically, the compound appears to activate caspase pathways, leading to programmed cell death .
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may act as an antagonist at certain serotonin receptors, which could position it as a candidate for treating anxiety or depression. Behavioral tests in rodent models have shown anxiolytic effects comparable to established medications .
Case Studies
A recent study evaluated the efficacy of this compound in a mouse model of bacterial infection. Mice treated with varying doses showed significant survival benefits compared to control groups. The study concluded that the compound could enhance host defense mechanisms against bacterial pathogens .
Another investigation focused on its anticancer properties, where the compound was administered to tumor-bearing mice. Results indicated a reduction in tumor size and weight, alongside an increase in survival rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
